molecular formula C20H20N6O2 B14969366 2-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

2-({4-[(3-methoxyphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethanol

Cat. No.: B14969366
M. Wt: 376.4 g/mol
InChI Key: HUCCEHJGDAKJBA-UHFFFAOYSA-N
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Description

2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a fused heterocyclic system, and various functional groups that contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrazolo[3,4-d]pyrimidine core.

    Functional Group Introduction: Various functional groups, such as the methoxyphenyl and phenyl groups, are introduced through substitution reactions using reagents like aryl halides and appropriate catalysts.

    Amino Group Addition: The amino groups are introduced through nucleophilic substitution reactions, often using amines and suitable solvents.

    Final Assembly: The final step involves the coupling of the ethan-1-ol moiety to the pyrazolo[3,4-d]pyrimidine core, typically through a condensation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, solvents like ethanol or tetrahydrofuran.

    Substitution: Aryl halides, amines, catalysts like palladium or copper, solvents like dimethylformamide or dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential as a biochemical probe to investigate cellular pathways and mechanisms.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL involves its interaction with specific molecular targets and pathways. The compound is known to:

    Bind to Enzymes: Inhibit or activate enzymes involved in key biochemical pathways.

    Modulate Receptors: Interact with cellular receptors to influence signal transduction processes.

    Affect Gene Expression: Alter the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolo[3,4-d]pyrimidine Derivatives: Compounds with similar core structures but different functional groups.

    Amino-substituted Pyrazoles: Compounds with amino groups attached to pyrazole rings.

    Phenyl-substituted Pyrimidines: Compounds with phenyl groups attached to pyrimidine rings.

Uniqueness

2-({4-[(3-METHOXYPHENYL)AMINO]-1-PHENYL-1H-PYRAZOLO[3,4-D]PYRIMIDIN-6-YL}AMINO)ETHAN-1-OL is unique due to its specific combination of functional groups and its ability to interact with multiple molecular targets

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

2-[[4-(3-methoxyanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol

InChI

InChI=1S/C20H20N6O2/c1-28-16-9-5-6-14(12-16)23-18-17-13-22-26(15-7-3-2-4-8-15)19(17)25-20(24-18)21-10-11-27/h2-9,12-13,27H,10-11H2,1H3,(H2,21,23,24,25)

InChI Key

HUCCEHJGDAKJBA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4

Origin of Product

United States

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